2-[2-(Boc-amino)ethyloxy]benzoic acid
Description
2-[2-(Boc-amino)ethyloxy]benzoic acid is a benzoic acid derivative featuring an ortho-substituted ethoxy linker bearing a tert-butoxycarbonyl (Boc)-protected amine group. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in synthetic pathways, particularly in peptide and heterocyclic chemistry . Its molecular formula is C₁₄H₁₉NO₅ (adjusted for ortho substitution), with a molecular weight of 281.30 g/mol .
Synthesis: The compound is synthesized via alkylation of phenolic oxygen using monochloroacetonitrile, followed by Boc-protection of the amine group. Hydrolysis or silylation is employed to achieve water-soluble forms while preserving the phosphorus-carbon bond in phosphonic analogs .
Applications: It is utilized as a building block in drug development, particularly for coupling with amino acids or peptides to enhance bioactivity .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-7-5-4-6-10(11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAAXRQHNVVOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Boc-amino)ethyloxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-(Boc-amino)ethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Boc-amino)ethyloxy]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of a coupling agent.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Esterification: DCC and DMAP are frequently used as coupling agents and catalysts, respectively.
Amidation: EDC and N-hydroxysuccinimide (NHS) are often employed to facilitate the formation of amides.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
The compound serves as a protective group in peptide synthesis. It allows for selective reactions while protecting other functional groups, facilitating the formation of complex peptides without unwanted side reactions. This property is particularly useful in synthesizing therapeutic peptides that require precise structural configurations for biological activity .
Drug Development
In drug formulation, 2-[2-(Boc-amino)ethyloxy]benzoic acid enhances the solubility and bioavailability of pharmaceutical compounds. These properties are crucial for effective drug delivery, especially for hydrophobic drugs that require improved solubility to achieve therapeutic concentrations in biological systems .
Bioconjugation
The compound is instrumental in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital in developing targeted therapies and diagnostics. By facilitating the conjugation of drugs to antibodies or other targeting moieties, it helps improve the specificity and efficacy of therapeutic agents .
Polymer Chemistry
In polymer chemistry, this compound acts as a building block for creating functionalized polymers. These polymers can be tailored for specific applications in materials science, such as drug delivery systems or biomaterials with enhanced properties. The versatility of this compound allows researchers to design polymers with desired functionalities by varying the chemical structure during synthesis .
Research Reagents
The compound is also employed as a reagent in various chemical reactions. Its ability to participate in diverse synthetic pathways makes it a valuable tool for researchers exploring new chemical reactions and methodologies in organic synthesis .
Case Study 1: Peptide Synthesis
A study demonstrated the effectiveness of using Boc-protected amino acids in synthesizing cyclic peptides, where the protection allowed for selective deprotection steps leading to high yields of the desired cyclic product. This method showcased the utility of this compound in achieving complex peptide architectures critical for therapeutic applications .
Case Study 2: Drug Development
Research on developing novel inhibitors for tuberculosis highlighted the role of this compound in enhancing the solubility profiles of lead compounds. The modifications made using this compound led to improved pharmacokinetic properties in preclinical models, demonstrating its significance in drug formulation strategies .
Case Study 3: Bioconjugation Techniques
A recent study explored bioconjugation techniques using this compound to attach therapeutic agents to cancer-targeting antibodies. The resulting conjugates showed enhanced specificity and reduced off-target effects, underscoring the importance of this compound in developing next-generation targeted therapies .
Mechanism of Action
The mechanism of action of 2-[2-(Boc-amino)ethyloxy]benzoic acid is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with various molecular targets such as enzymes and receptors . The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below compares key structural and functional attributes of 2-[2-(Boc-amino)ethyloxy]benzoic acid with its analogs:
Key Research Findings
Synthetic Efficiency : Boc protection enables high-yield (>85%) coupling reactions in peptide synthesis, outperforming Fmoc analogs that require additional deprotection steps .
Biodistribution : Phosphonic analogs show 90% higher bone uptake in preclinical models compared to Boc derivatives, highlighting the role of phosphonate groups in targeting .
Acid Stability: The Boc group remains intact under mild acidic conditions (pH 3–5), whereas dimethylamino analogs protonate, altering solubility and reactivity .
Biological Activity
2-[2-(Boc-amino)ethyloxy]benzoic acid (CAS No. 263410-04-4) is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, enhances its utility in peptide synthesis and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C14H19NO5
- Molecular Weight: 281.30 g/mol
- CAS Number: 263410-04-4
The compound's structure allows for selective reactions in chemical synthesis, making it a valuable intermediate in the development of pharmaceutical agents.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may involve:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which can be critical in regulating metabolic pathways.
- Receptor Binding: It may bind to receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives possess significant inhibitory effects against various bacteria and fungi, suggesting potential applications in treating infections .
Anti-Cancer Properties
In vitro studies have demonstrated that derivatives of benzoic acid can inhibit the proliferation of cancer cells. For example, compounds with structural similarities have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective concentrations for inhibition .
Enzyme Inhibition Studies
A study focused on the anti-cholinesterase activity of benzoic acid derivatives indicated that certain structural modifications could enhance potency against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . The compound's ability to inhibit AChE could position it as a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
- Peptide Synthesis:
- Drug Development:
- Bioconjugation:
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate | High in some derivatives |
| Anti-Cancer Activity | Significant (IC50 values vary) | Notable in several studies |
| Enzyme Inhibition | Potential AChE inhibitor | Various enzyme inhibitors |
| Peptide Synthesis Utility | High | Varies by structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
